4-(氮杂环丁烷-3-氧基)苯甲腈 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidinone derivatives often involves the construction of the azetidinone ring through cyclization reactions. A novel procedure to synthesize azetidin-2-ones involves the reaction of N-{4-[phenyldiazenyl] phenyl}-N-[phenyl methylene] amine with 4-[phenyldiazenyl] aniline, yielding derivatives with potential anti-inflammatory activity (Sharma et al., 2013). Similarly, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives using ultrasonication highlights an eco-friendly approach to synthesizing azetidinone derivatives (Nimbalkar et al., 2018).

Molecular Structure Analysis

The structural analysis of azetidinone derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallographic analysis has been employed to determine the structure of azetidin-2-one derivatives, confirming their molecular configuration and helping to elucidate their chemical reactivity and interaction potential (Sharma et al., 2003).

Chemical Reactions and Properties

Azetidinone derivatives participate in various chemical reactions, leading to the formation of compounds with diverse biological activities. The synthesis and in vitro antibacterial studies of N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones reveal the potential of these compounds as antibacterial agents (Halve et al., 2007). Furthermore, the synthesis of 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones demonstrates the versatility of azetidinone derivatives in generating compounds with potent antibacterial activity (Chhajed & Upasani, 2012).

Physical Properties Analysis

The physical properties of azetidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Although specific details on 4-(Azetidin-3-yloxy)benzonitrile hydrochloride are scarce, studies on similar compounds can provide a foundational understanding of how structural variations affect their physical characteristics.

Chemical Properties Analysis

The chemical properties of azetidinone derivatives, including reactivity, stability, and functional group transformations, are central to their applications in medicinal chemistry and material science. The exploration of novel azetidin-2-ones for anti-inflammatory activity emphasizes the chemical versatility and potential therapeutic applications of these compounds (Sharma et al., 2013).

科学研究应用

制备含三氟甲基化合物的基本构件从相应的3-苄氧基-β-内酰胺合成了3-羟基-4-(三氟甲基)氮杂环丙酮。这些化合物可用作构建含CF3的氨基丙烷、1,3-氧杂环戊烷、1,3-氧杂环戊烷-2-酮和环氮烷的基本构件。此外,它们还是合成新型3-[2,2,2-三氟-1-(芳基氨基)乙基]-1,4-二氧杂环丙烷-2-酮的底物,通过3-(2-羟基乙氧基)-β-内酰胺中间体的分子内环化(Hang Dao Thi et al., 2018)。

抗菌性能从N-(6-氯苯并[d]噻唑-2-基)肼基甲酰衍生物合成了一系列新型噻唑烷-4-酮和氮杂环丙酮。发现这些化合物对各种细菌和真菌菌株表现出中等至良好的抗菌性能(S. Gilani et al., 2016)。

反应性和新型合成探索了4-芳基-1-(2-氯乙基)氮杂环丙酮和4-芳基-1-(3-溴丙基)氮杂环丙酮的反应性。这项研究导致了1-(1-芳基-3-羟基丙基)环氮烷和3-芳基-3-(N-丙基氨基)丙醇的新型合成。此外,环开启反应被用来进一步阐述这些结构(M. D’hooghe等人,2008)。

合成HIV-1反转录酶抑制剂通过多步过程合成了重要的二芳基嘧啶HIV-1反转录酶抑制剂中间体4-((4-氯嘧啶-2-基)氨基)苯甲腈。这种合成涉及在特定条件下各种中间体的反应,展示了该化合物在抗逆转录病毒药物开发领域的重要性(Ju Xiu-lia, 2015)。

抗炎活性合成了3-氯-1-(4a,10b-二氮杂苯并[2-yl]-4-苯基氮杂环丙酮衍生物,并测试了它们的抗炎效果。与标准抗炎药物吲哚美辛相比,大多数这些化合物表现出显著的结果(Manisha Sharma et al., 2013)。

属性

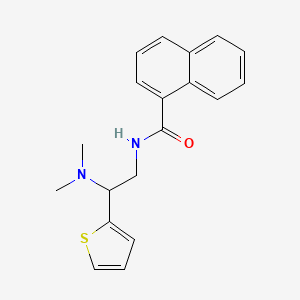

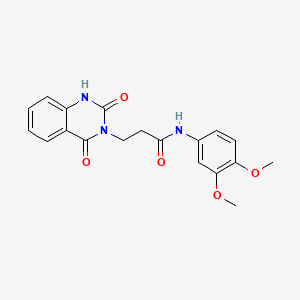

IUPAC Name |

4-(azetidin-3-yloxy)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10;/h1-4,10,12H,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLTYJWMTBIZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yloxy)benzonitrile hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)

![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)